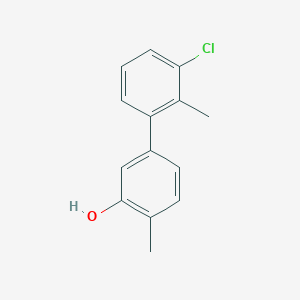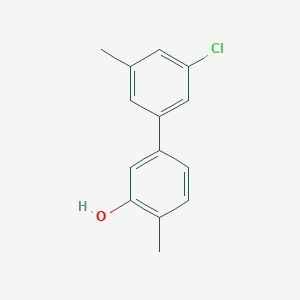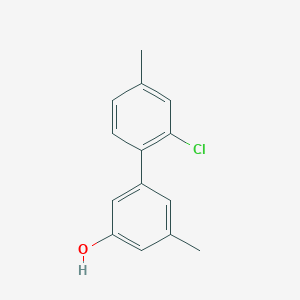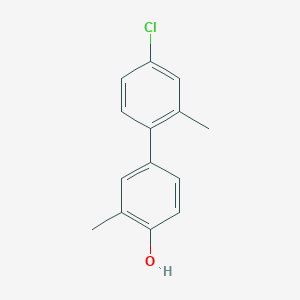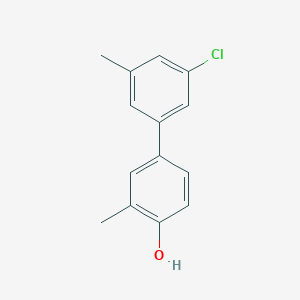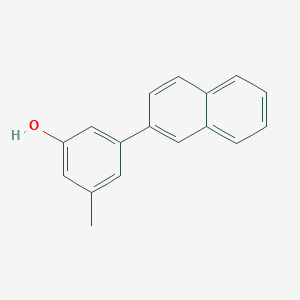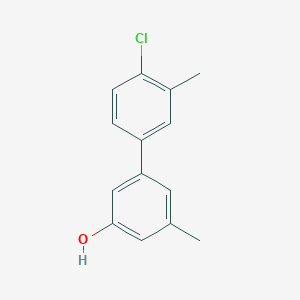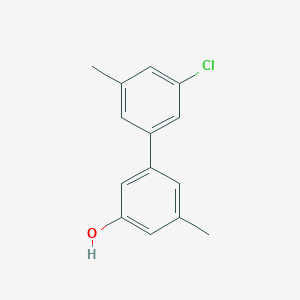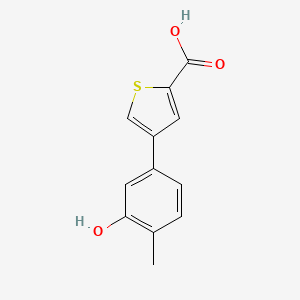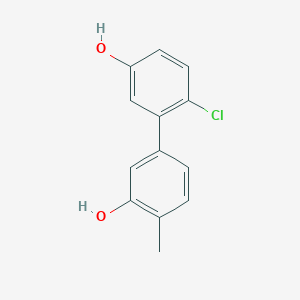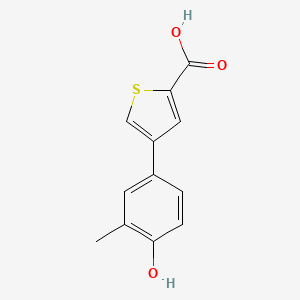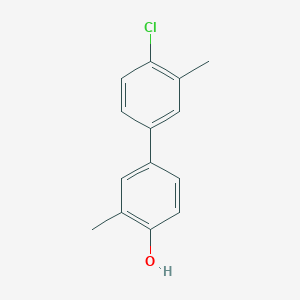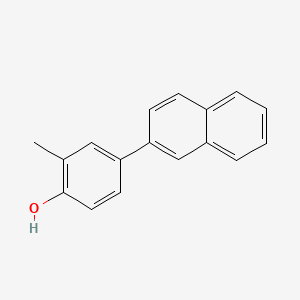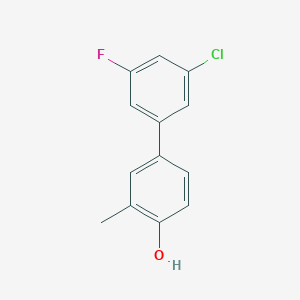
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-5-fluorophenyl)-2-methylphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 60-62°C. 4-CFM is a halogenated phenol and is commonly used as a laboratory reagent due to its low toxicity and relatively low cost. It is also known as 4-CFM phenol, 4-chloro-5-fluorophenol, and 4-chloro-2-methylphenol.
Aplicaciones Científicas De Investigación
4-CFM has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor in the synthesis of pharmaceuticals. It is also used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol, and as a starting material for the synthesis of a variety of other compounds.
Mecanismo De Acción
4-CFM is a halogenated phenol, which means that it can act as a Lewis acid, donating electrons to a reaction. This allows it to act as a catalyst in organic reactions, accelerating the rate of the reaction. It can also act as a nucleophile, reacting with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
4-CFM is considered to be relatively non-toxic, with an oral LD50 of >5000 mg/kg in rats. It has been shown to have no mutagenic or genotoxic effects in animal studies, and is not considered to be a carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CFM is a useful reagent in a variety of laboratory experiments due to its low toxicity and relatively low cost. However, it can react with certain compounds, such as aldehydes and ketones, to form potentially hazardous products. Therefore, it should be used with caution and proper safety precautions should be taken when handling it.
Direcciones Futuras
In the future, 4-CFM could be used in the development of new pharmaceuticals. It could also be used in the synthesis of other halogenated compounds, such as 4-chloro-2-methylphenol. Additionally, further research could be conducted to investigate the potential toxicity of 4-CFM and its potential environmental impacts. Finally, 4-CFM could be used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Métodos De Síntesis
4-CFM is most commonly synthesized from 4-chloro-2-methylphenol by a reaction with fluorine gas. In this reaction, 4-chloro-2-methylphenol is heated to a temperature of about 200°C in the presence of fluorine gas. The resulting product is a white crystalline solid with a melting point of 60-62°C.
Propiedades
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOMISQPMEGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683877 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-26-3 |
Source


|
| Record name | 3'-Chloro-5'-fluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

